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molecular formula C9H10ClN3 B1616931 Imidazolidine, 2-(2-chlorophenylimino)- CAS No. 4749-68-2

Imidazolidine, 2-(2-chlorophenylimino)-

Cat. No. B1616931
M. Wt: 195.65 g/mol
InChI Key: FSSCFKWZJCEOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931216

Procedure details

12.75 g of o-chloroaniline and 14.09 g of 1-acetylimidazolidin-2-one in 144 ml of POCl3 are stirred for 71 hours at 60°C. The mixture is worked up as described in Example 19 and 15.45 g, that is to say 65.3%, of the acetyl derivative of 2-(2'-chlorophenylamino)-2-imidazoline are obtained as a crystalline product, which, for analysis, is recrystallised from i-propanol and toluene. Melting point: 142°-143°C
Quantity
12.75 g
Type
reactant
Reaction Step One
Quantity
14.09 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C([N:12]1[CH2:16][CH2:15][NH:14][C:13]1=O)(=O)C>O=P(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:13]1[NH:14][CH2:15][CH2:16][N:12]=1

Inputs

Step One
Name
Quantity
12.75 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
14.09 g
Type
reactant
Smiles
C(C)(=O)N1C(NCC1)=O
Name
Quantity
144 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NC=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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